

An In-depth Technical Guide to 4-(4-Bromophenyl)piperidin-2-one

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)piperidin-2-one

Cat. No.: B1449678

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This technical guide provides a comprehensive overview of **4-(4-Bromophenyl)piperidin-2-one**, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential biological significance based on related structures.

Chemical Identity and Synonyms

IUPAC Name: 4-(4-bromophenyl)piperidin-2-one^{[1][2]}

Synonyms:

- 4-(4-Bromophenyl)-2-piperidinone^[1]

CAS Number: 1893051-68-7^{[1][2]}

Chemical Structure: Chemical structure of 4-(4-Bromophenyl)piperidin-2-one

Physicochemical Properties

Specific experimental data for the physicochemical properties of **4-(4-Bromophenyl)piperidin-2-one** are not readily available in the public domain. However, based on its structure and data from similar compounds, the following properties can be predicted.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ BrNO	[1]
Molecular Weight	254.12 g/mol	[1]
Appearance	Expected to be a solid at room temperature	General knowledge
Solubility	Expected to be soluble in organic solvents like ethanol and ether	[3]
Melting Point	Not available	
Boiling Point	Not available	

Synthesis

A specific experimental protocol for the synthesis of **4-(4-Bromophenyl)piperidin-2-one** is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-aryl- δ -valerolactams. One such general approach involves the Michael addition of a carbanion to an α,β -unsaturated nitrile, followed by hydrolysis and cyclization.

Representative Experimental Protocol: Synthesis of 4-Aryl-Piperidin-2-ones

This protocol is a generalized procedure and would require optimization for the specific synthesis of **4-(4-Bromophenyl)piperidin-2-one**.

Step 1: Michael Addition

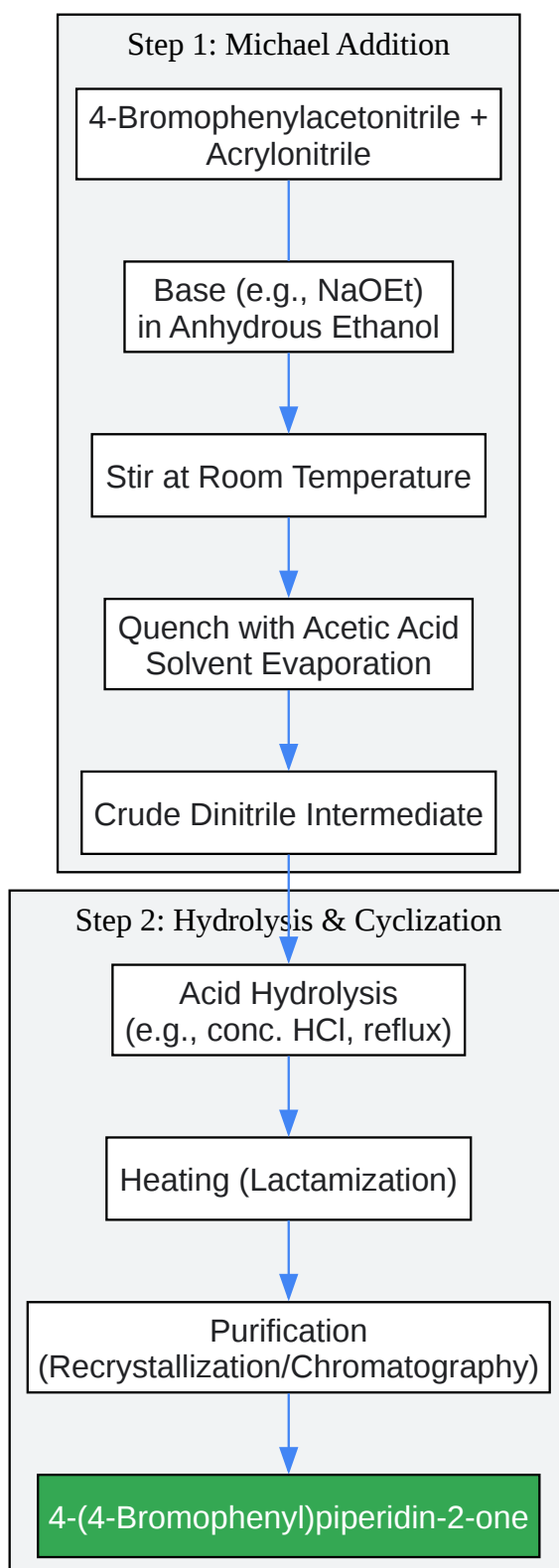
- To a solution of 4-bromophenylacetonitrile and acrylonitrile in a suitable aprotic solvent (e.g., anhydrous ethanol), a catalytic amount of a strong base (e.g., sodium ethoxide) is added at room temperature.
- The reaction mixture is stirred for several hours to allow for the Michael addition to proceed.

- The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

Step 2: Hydrolysis and Cyclization

- The crude product from Step 1 is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids and primary amines, respectively. For example, refluxing with concentrated hydrochloric acid.
- The resulting amino acid is then heated to induce intramolecular cyclization (lactamization) to form the desired **4-(4-bromophenyl)piperidin-2-one**.
- The final product is purified by recrystallization or column chromatography.

Below is a DOT script for a diagram illustrating the logical workflow of this synthetic approach.



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Caption: A logical workflow for the synthesis of **4-(4-Bromophenyl)piperidin-2-one**.

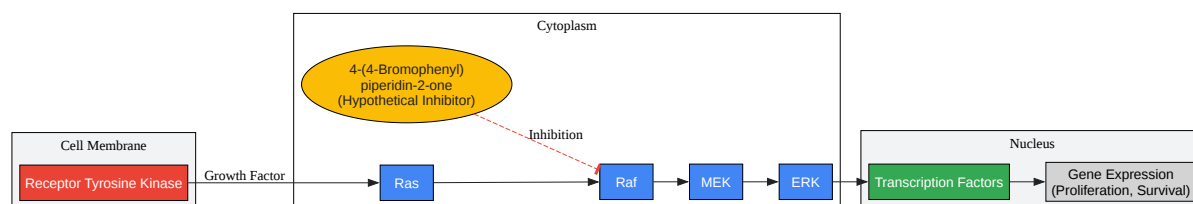
Potential Biological Activity and Mechanism of Action

While there is no specific biological activity data reported for **4-(4-Bromophenyl)piperidin-2-one**, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological activities.^[4] For instance, various substituted piperidines have been investigated for their potential as:

- Anticancer agents: Some piperidin-4-one derivatives have shown antiproliferative properties.^[5]
- Antimicrobial agents: Certain piperidin-4-one derivatives have demonstrated antibacterial and antifungal activities.^[6]
- Central Nervous System (CNS) agents: The piperidine scaffold is a common feature in many CNS-active drugs.

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the piperidine ring. Without experimental data, any proposed mechanism of action for **4-(4-Bromophenyl)piperidin-2-one** would be purely speculative.

Given the structural similarity to some classes of kinase inhibitors and other enzyme modulators, a hypothetical mechanism could involve the interaction with specific protein targets. The diagram below, generated using the DOT language, illustrates a hypothetical signaling pathway that could be modulated by a piperidine-containing small molecule inhibitor.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Disclaimer: The experimental protocols and potential biological activities described in this guide are based on general chemical principles and data from related compounds. They are intended for informational purposes for a scientific audience and should be further validated by experimental studies.

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